8-(ethylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS No.: 876891-39-3
Cat. No.: VC4851986
Molecular Formula: C18H23N5O4
Molecular Weight: 373.413
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 876891-39-3 |
|---|---|
| Molecular Formula | C18H23N5O4 |
| Molecular Weight | 373.413 |
| IUPAC Name | 8-(ethylamino)-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methylpurine-2,6-dione |
| Standard InChI | InChI=1S/C18H23N5O4/c1-4-19-17-20-15-14(16(25)21-18(26)22(15)3)23(17)9-12(24)10-27-13-7-5-6-11(2)8-13/h5-8,12,24H,4,9-10H2,1-3H3,(H,19,20)(H,21,25,26) |
| Standard InChI Key | ZNNSXMXKOQZJKE-UHFFFAOYSA-N |
| SMILES | CCNC1=NC2=C(N1CC(COC3=CC=CC(=C3)C)O)C(=O)NC(=O)N2C |
Introduction
Synthesis of Purine Derivatives
Purine derivatives are synthesized through various chemical reactions. These reactions often involve the modification of the purine core with different functional groups to enhance or alter their biological activities. For example, the synthesis of 8-((2-(dimethylamino)ethyl)amino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves several key steps, including the incorporation of a dimethylamino ethyl side chain and a m-tolyloxy group, which are critical for its pharmacological properties.
4.1. 8-(ethylthio)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
This compound is another purine derivative with a similar structure but differs in the functional group attached to the purine core. It has a molecular formula of C18H22N4O4S and a molecular weight of 390.46 g/mol .
4.2. 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
This compound is a pyrimidine derivative synthesized through a multicomponent reaction involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one. It shows promise as an anaphylatoxin receptor antagonist and other biological activities .
5.2. Synthesis Conditions for Related Compounds
| Compound | Synthesis Conditions |
|---|---|
| 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | Reflux in ethanol with sodium acetate or p-toluenesulfonic acid monohydrate |
| 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | Reflux in ethanol with potassium tert-butoxide |
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